

Succinic anhydride-d4 CAS number and molecular weight

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Compound of Interest		
Compound Name:	Succinic anhydride-d4	
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In-Depth Technical Guide to Succinic Anhydrided4

For researchers, scientists, and professionals in drug development, understanding the properties and applications of isotopically labeled compounds is paramount for innovative research. This technical guide provides a comprehensive overview of **Succinic Anhydride-d4**, a deuterated analog of succinic anhydride, detailing its chemical properties, synthesis, and significant applications in proteomics and as a linker in drug conjugates.

Core Properties of Succinic Anhydride-d4

Succinic anhydride-d4 (also known as succinic-2,2,3,3-d4 anhydride) is a stable, isotopically labeled compound valuable as a reagent in chemical synthesis and mass spectrometry-based applications. The incorporation of four deuterium atoms provides a distinct mass shift, making it an excellent tool for quantitative analysis and as an internal standard.

Quantitative Data Summary

The fundamental physicochemical properties of **succinic anhydride-d4** are summarized in the table below, alongside those of its unlabeled counterpart for comparison.



Property	Succinic Anhydride-d4	Succinic Anhydride (unlabeled)
CAS Number	14341-87-7[1]	108-30-5[1][2][3]
Molecular Formula	C4D4O3[1][2]	C4H4O3[3]
Molecular Weight	104.10 g/mol [1][2][4]	100.07 g/mol [3]
Appearance	White to off-white solid[1]	Colorless needles or white crystalline solid[5]
Melting Point	118-120 °C[1]	118-120 °C[3]
Boiling Point	261 °C[1]	261 °C[3]
Solubility	Slightly soluble in DMSO and Methanol[1]	Soluble in ethanol, chloroform, and carbon tetrachloride[5]
Isotopic Purity	Typically ≥98 atom % D[4]	Not Applicable

Synthesis of Succinic Anhydride-d4

The synthesis of **succinic anhydride-d4** generally mirrors the established methods for its unlabeled form, with the crucial difference being the use of a deuterated precursor, typically succinic acid-d4. The most common laboratory-scale synthesis involves the dehydration of succinic acid-d4.

Experimental Protocol: Dehydration of Succinic Acid-d4

This protocol is adapted from standard organic synthesis procedures for succinic anhydride.

Materials:

- Succinic acid-d4
- Acetyl chloride or Acetic anhydride
- · Anhydrous ether
- Round-bottomed flask



- Reflux condenser
- Heating mantle or steam bath
- Büchner funnel and flask
- Vacuum desiccator

Procedure:

- In a round-bottomed flask fitted with a reflux condenser, combine succinic acid-d4 (1 mole equivalent) with an excess of a dehydrating agent such as acetyl chloride (3 mole equivalents).
- Gently reflux the mixture using a heating mantle or steam bath. The reaction is typically complete when the succinic acid-d4 has completely dissolved, which may take one to two hours.
- Allow the solution to cool to room temperature, during which succinic anhydride-d4 will begin to crystallize.
- To maximize crystal formation, further cool the flask in an ice bath.
- Collect the crystalline product by vacuum filtration using a Büchner funnel.
- Wash the crystals with two portions of cold, anhydrous ether to remove any residual acetic acid and unreacted acetyl chloride.
- Dry the purified **succinic anhydride-d4** crystals in a vacuum desiccator.

Applications in Quantitative Proteomics

A significant application of **succinic anhydride-d4** is in quantitative proteomics, specifically in a method known as isobaric peptide termini labeling (IPTL). In this technique, the differential isotopic labeling of peptides allows for the accurate quantification of proteins from different samples within a single mass spectrometry experiment.



Experimental Protocol: Isobaric Peptide Termini Labeling (IPTL)

The following protocol outlines the use of succinic anhydride (light version) and **succinic anhydride-d4** (heavy version) for N-terminal peptide labeling.

Materials:

- Protein digest (containing peptides)
- Succinic anhydride (for the 'light' sample)
- Succinic anhydride-d4 (for the 'heavy' sample)
- Dimethylation reagents (for lysine residue labeling)
- Reaction buffer (e.g., triethylammonium bicarbonate)
- Quenching reagent (e.g., hydroxylamine)
- C18 desalting column
- Mass spectrometer

Procedure:

- Sample Preparation: Aliquot equal amounts of the peptide digests from the two samples to be compared into separate tubes.
- N-terminal Labeling:
 - To one sample ('light'), add a solution of succinic anhydride in a suitable organic solvent.
 - To the other sample ('heavy'), add a solution of **succinic anhydride-d4**.
 - Allow the reaction to proceed for 15-30 minutes at room temperature to selectively modify the N-termini of the peptides.



- Lysine Labeling: Following the N-terminal modification, perform a dimethylation reaction to label the primary amine of lysine residues. This step ensures that only the N-termini carry the succinyl label.
- Sample Combination: After quenching the labeling reactions, the 'light' and 'heavy' labeled samples are combined into a single sample.
- Purification: The combined peptide mixture is purified and concentrated using a C18 desalting column.
- Mass Spectrometry Analysis: The labeled peptides are analyzed by LC-MS/MS. The relative abundance of the 'light' and 'heavy' forms of each peptide is determined by comparing the intensities of the corresponding isotopic peaks in the mass spectra, allowing for the quantification of the parent proteins.

Role in Drug Development: ADC Linkers

Succinic anhydride and its derivatives serve as non-cleavable linkers in the construction of Antibody-Drug Conjugates (ADCs). An ADC consists of a monoclonal antibody chemically linked to a cytotoxic drug. The linker plays a critical role in the stability and efficacy of the ADC.

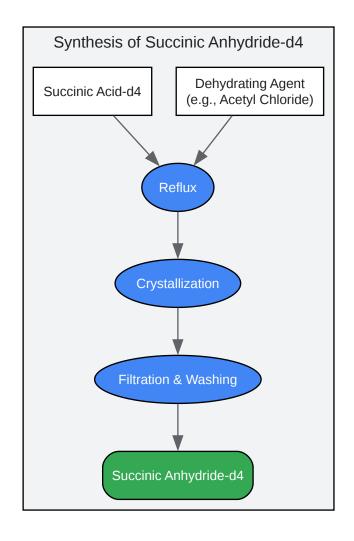
Succinic anhydride can react with nucleophilic groups (such as amines or hydroxyls) on a targeting protein or antibody to attach a drug molecule. The use of **succinic anhydride-d4** in this context can be advantageous for pharmacokinetic studies, allowing for the differentiation and tracking of the ADC in biological systems using mass spectrometry.

The reaction involves the opening of the anhydride ring by a nucleophile on the antibody, forming a stable amide or ester bond and tethering the drug.

Visualizing Workflows and Pathways

To further elucidate the concepts described, the following diagrams have been generated using the DOT language.

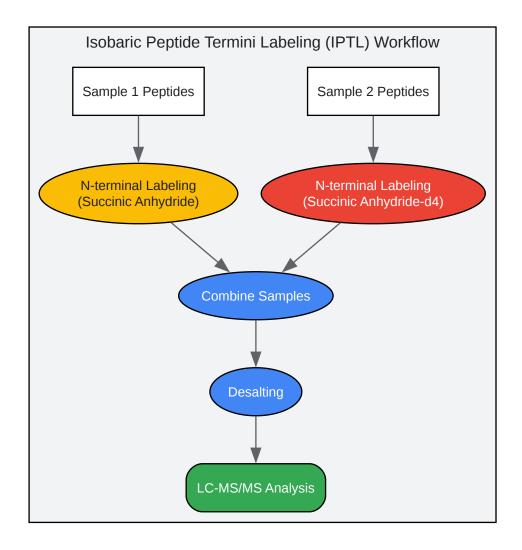




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Caption: Workflow for the synthesis of succinic anhydride-d4.

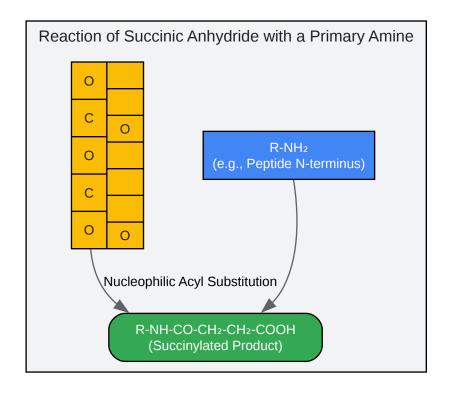




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Caption: Workflow for quantitative proteomics using IPTL.





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Caption: General reaction of succinic anhydride with a primary amine.

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